molecular formula C22H18N4O3 B2712648 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] CAS No. 320422-08-0

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]

Cat. No.: B2712648
CAS No.: 320422-08-0
M. Wt: 386.411
InChI Key: YCFSWHAUUOSVBB-DARPEHSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the structural features of indole, benzyl, and nitrophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] typically involves multiple steps, starting with the preparation of the indole-2,3-dione core This can be achieved through the oxidation of indole derivatives using reagents such as potassium permanganate or chromium trioxideFinally, the hydrazone formation is carried out by reacting the indole-2,3-dione derivative with 4-nitrophenylhydrazine under acidic conditions .

Chemical Reactions Analysis

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The compound’s overall effect is determined by the combined actions of its structural components on different biological targets .

Comparison with Similar Compounds

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] can be compared with other indole derivatives, such as:

The uniqueness of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)diazenyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-6-8-16(9-7-15)14-25-20-5-3-2-4-19(20)21(22(25)27)24-23-17-10-12-18(13-11-17)26(28)29/h2-13,27H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGMBVBBUTUNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.